2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
Description
This pyrimidine derivative features a 2-amino pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 2-chloro-6-fluorobenzyloxy-phenol moiety at position 2. The compound’s structural complexity arises from its dual aromatic systems and halogenated substituents, which may enhance binding interactions with biological targets, such as viral proteins or apoptosis regulators.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O4/c1-32-22-9-6-14(10-23(22)33-2)17-12-29-25(28)30-24(17)16-8-7-15(11-21(16)31)34-13-18-19(26)4-3-5-20(18)27/h3-12,31H,13H2,1-2H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAEEHHLMRGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, mechanism of action, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimidine core followed by the introduction of functional groups such as amino and dimethoxyphenyl groups. The final step often includes attaching the chlorobenzyl moiety via etherification.
Synthetic Route Overview:
- Formation of Pyrimidine Core : Utilizing starting materials that include substituted phenols and amino acids.
- Introduction of Functional Groups : Employing reactions like Suzuki–Miyaura coupling to introduce various substituents.
- Final Etherification : Attaching the chlorobenzyl group to form the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups such as amino and phenolic moieties facilitates hydrogen bonding and enhances binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis |
| HT-29 (Colon) | 35.4 | Inhibition of cell cycle progression |
| A549 (Lung) | 40.1 | Modulation of signaling pathways |
The compound's efficacy against MDA-MB-231 cells was particularly notable, with an IC50 value indicating significant cytotoxicity .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on structure-activity relationship (SAR) analyses.
Case Studies
-
Study on MDA-MB-231 Cells :
- A recent investigation assessed the cytotoxic effects of several pyrimidine derivatives, including our compound. The study found that it significantly reduced cell viability at concentrations as low as 25 μM.
- Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation.
-
HT-29 Colon Cancer Study :
- In another study focusing on colon cancer cells, treatment with the compound resulted in a marked decrease in cell proliferation and induced G0/G1 phase arrest.
- The compound's anti-proliferative effects were attributed to its ability to inhibit cyclin-dependent kinases.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in its 3,4-dimethoxyphenyl and 2-chloro-6-fluorobenzyloxy groups. Below is a comparative analysis with analogs from the evidence:
Key Observations:
- The 3,4-dimethoxyphenyl group in the target compound (vs. single methoxy or naphthyl in analogs) may enhance π-π stacking or hydrogen bonding in protein binding pockets .
- Compared to trifluoromethyl-containing analogs (BH26533), the target lacks this group, which could reduce metabolic stability but increase nucleophilicity at the amino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
